- Efficient synthesis of α-(fluoro/chloro/methoxy)disulfonylmethane derivatives as tunable substituted methyl synthons via a new C-S bond forming strategy, Journal of Fluorine Chemistry, 2010, 131(10), 1007-1012
Cas no 910650-82-7 ((Fluoromethylenedisulfonyl)dibenzene)
910650-82-7 structure
Product Name:(Fluoromethylenedisulfonyl)dibenzene
Numero CAS:910650-82-7
MF:C13H11FO4S2
MW:314.352444887161
MDL:MFCD11036372
CID:828489
PubChem ID:16079185
Update Time:2025-07-11
(Fluoromethylenedisulfonyl)dibenzene Proprietà chimiche e fisiche
Nomi e identificatori
-
- Fluorobis(phenylsulfonyl)methane
- (Methylenedisulfonyl)dibenzene
- (PhSO2)2CH2
- (PhSO2)2CHF
- 1-(fluoro(phenylsulfonyl)methylsulfonyl)benzene
- bis(benzenesulfonyl)fluoromethane
- Bis(benzenesulfonyl)methane
- Bis-(phenylsulfonyl)-methan
- bis(phenylsulfonyl)methaneyl-1,3-butadiene
- BIS(PHENYLSULPHONYL)METHANE
- bis-phenylsulfonyl methane
- CH2(SO2Ph)2
- CHF(SO2Ph)2
- Di(phenylsulfonyl)methane
- METHYLENEBIS(PHENYL SULFONE)
- 1,1′-[(Fluoromethylene)bis(sulfonyl)]bis[benzene] (ACI)
- 1-Fluoro-1,1-bis(phenylsulfonyl)methane
- 1-Fluorobis(phenylsulfonyl)methane
- SCHEMBL1357362
- 1,1'-[(fluoromethanediyl)disulfonyl]dibenzene
- [benzenesulfonyl(fluoro)methyl]sulfonylbenzene
- TUZGMBZILYZZRU-UHFFFAOYSA-N
- G73531
- fluoro-bis(phenylsulfonyl)methane
- DB-351669
- CS-0134182
- (Fluoromethylenedisulfonyl)dibenzene
- AKOS015913966
- 910650-82-7
-
- MDL: MFCD11036372
- Inchi: 1S/C13H11FO4S2/c14-13(19(15,16)11-7-3-1-4-8-11)20(17,18)12-9-5-2-6-10-12/h1-10,13H
- Chiave InChI: TUZGMBZILYZZRU-UHFFFAOYSA-N
- Sorrisi: O=S(C(S(C1C=CC=CC=1)(=O)=O)F)(C1C=CC=CC=1)=O
Proprietà calcolate
- Massa esatta: 314.00800
- Massa monoisotopica: 314.00827934g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 20
- Conta legami ruotabili: 4
- Complessità: 456
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.7
- Superficie polare topologica: 85Ų
Proprietà sperimentali
- Colore/forma: No data avaiable
- Densità: 1.4±0.1 g/cm3
- Punto di fusione: 114-115℃ (hexane )
- Punto di ebollizione: 539.6±50.0 °C at 760 mmHg
- Punto di infiammabilità: 280.1±30.1 °C
- PSA: 85.04000
- LogP: 4.34890
- Pressione di vapore: No data available
(Fluoromethylenedisulfonyl)dibenzene Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H319 (100%)
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: 24/25
- Condizioni di conservazione:Conservare a 4 ° C, -4 ° C è meglio
(Fluoromethylenedisulfonyl)dibenzene Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F857355-100mg |
Fluorobis(phenylsulfonyl)methane |
910650-82-7 | 97% | 100mg |
1,600.00 | 2021-05-17 | |
| TRC | F597984-10mg |
(Fluoromethylenedisulfonyl)dibenzene |
910650-82-7 | 10mg |
$155.00 | 2023-05-18 | ||
| TRC | F597984-50mg |
(Fluoromethylenedisulfonyl)dibenzene |
910650-82-7 | 50mg |
$620.00 | 2023-05-18 | ||
| TRC | F597984-100mg |
(Fluoromethylenedisulfonyl)dibenzene |
910650-82-7 | 100mg |
$ 800.00 | 2023-09-07 | ||
| 1PlusChem | 1P00GXL7-100mg |
Fluorobis(phenylsulfonyl)methane |
910650-82-7 | 98% | 100mg |
$109.00 | 2024-04-20 | |
| Aaron | AR00GXTJ-100mg |
Fluorobis(phenylsulfonyl)methane |
910650-82-7 | 98% | 100mg |
$84.00 | 2025-02-13 | |
| eNovation Chemicals LLC | D379277-100mg |
Fluorobis(phenylsulfonyl)methane |
910650-82-7 | 97% | 100mg |
$180 | 2024-05-24 | |
| eNovation Chemicals LLC | D379277-250mg |
Fluorobis(phenylsulfonyl)methane |
910650-82-7 | 97% | 250mg |
$298 | 2024-05-24 | |
| Aaron | AR00GXTJ-1g |
Fluorobis(phenylsulfonyl)methane |
910650-82-7 | 98% | 1g |
$347.00 | 2025-02-13 | |
| Aaron | AR00GXTJ-250mg |
Fluorobis(phenylsulfonyl)methane |
910650-82-7 | 98% | 250mg |
$139.00 | 2025-02-13 |
(Fluoromethylenedisulfonyl)dibenzene Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane , Water ; 0 °C; 0 °C → rt; 6 h, rt
Riferimento
- Synthesis of Fluorinated β-Ketosulfones and gem-Disulfones by Nucleophilic Fluoroalkylation of Esters and Sulfinates with Di- and Monofluoromethyl Sulfones, Journal of Organic Chemistry, 2009, 74(10), 3767-3771
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; overnight, rt
Riferimento
- Regioselective electrochemical monofluorination of α-sulfonyl sulfides, Synlett, 2008, (11), 1714-1718
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 0.5 h, rt
1.2 Reagents: Acetic acid, anhydride with hypofluorous acid Solvents: Acetic acid , Acetonitrile ; > 1 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
1.2 Reagents: Acetic acid, anhydride with hypofluorous acid Solvents: Acetic acid , Acetonitrile ; > 1 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
Riferimento
- Mono and difluorination of centers α to sulfonates and phosphonates using AcOF, Journal of Fluorine Chemistry, 2013, 146, 66-69
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.2 Reagents: Selectfluor Solvents: Tetrahydrofuran ; 0 °C; overnight, 25 °C
1.2 Reagents: Selectfluor Solvents: Tetrahydrofuran ; 0 °C; overnight, 25 °C
Riferimento
- The enantioselective addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to isatin-derived ketimines, Organic & Biomolecular Chemistry, 2017, 15(43), 9071-9076
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide , Zinc chloride Solvents: Tetrahydrofuran ; rt
1.2 Reagents: Selectfluor
1.2 Reagents: Selectfluor
Riferimento
- Lewis Base-catalyzed β-Addition of (Arylsulfonyl) fluoromethane Derivatives to Allenoates, ChemistrySelect, 2022, 7(27),
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane
Riferimento
- Benzene, 1,1'-[(Fluoromethylene)-bis(sulfonyl)]bis-, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-4
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: DMSO-d6 ; 20 °C
1.2 Reagents: Acetic acid ; 20 °C
1.2 Reagents: Acetic acid ; 20 °C
Riferimento
- The Nucleophilicity of Persistent α-Monofluoromethide Anions, Angewandte Chemie, 2016, 55(41), 12845-12849
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C
1.2 Reagents: Selectfluor Solvents: Acetonitrile ; 0 °C; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Selectfluor Solvents: Acetonitrile ; 0 °C; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Riferimento
- Nucleophilic Fluoroalkylation of α,β-Enones, Arynes, and Activated Alkynes with Fluorinated Sulfones: Probing the Hard/Soft Nature of Fluorinated Carbanions, Journal of Organic Chemistry, 2008, 73(15), 5699-5713
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 0.5 h, rt
1.2 Reagents: Selectfluor Solvents: Acetonitrile ; 0 °C; 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Selectfluor Solvents: Acetonitrile ; 0 °C; 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Fluorobis(phenylsulfonyl)methane: a fluoromethide equivalent and palladium-catalyzed enantioselective allylic monofluoromethylation, Angewandte Chemie, 2006, 45(30), 4973-4977
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 1 h, 0 °C
1.2 Reagents: Selectfluor Solvents: Dimethylformamide ; 0 °C; 3 h, rt
1.3 Reagents: Sulfuric acid Solvents: Water ; rt
1.2 Reagents: Selectfluor Solvents: Dimethylformamide ; 0 °C; 3 h, rt
1.3 Reagents: Sulfuric acid Solvents: Water ; rt
Riferimento
- Nucleophilic Fluoroalkylation of Epoxides with Fluorinated Sulfones, Journal of Organic Chemistry, 2006, 71(18), 6829-6833
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane
Riferimento
- Benzene, 1,1-[(Fluoromethylene)bis(sulfonyl)]bis-, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,
Metodo di produzione 13
Condizioni di reazione
1.1 Solvents: Dimethylformamide , Tetrahydrofuran ; 1 h, 0 °C
1.2 Reagents: Selectfluor Solvents: Dimethylformamide ; 0 °C; overnight
1.2 Reagents: Selectfluor Solvents: Dimethylformamide ; 0 °C; overnight
Riferimento
- Organocatalytic alkynylation of densely functionalized monofluorinated derivatives: C(sp3)-C(sp) coupling, Tetrahedron Letters, 2013, 54(16), 2097-2100
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Hexamethyldisilazane , Potassium hydride Solvents: Tetrahydrofuran ; 20 - 30 min, 0 °C; 30 min, rt
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
Riferimento
- Preparation of α-fluorobis(phenylsulfonyl)methane (FBSM), Organic Syntheses, 2013, 90, 130-144
(Fluoromethylenedisulfonyl)dibenzene Raw materials
- Fluoromethyl Phenyl Sulfone
- Bis(phenylsulfonyl)methane
- Benzene, [[fluoro(phenylsulfonyl)methyl]thio]-
- benzenesulfonyl fluoride
- Benzene, [[fluoro(phenylsulfinyl)methyl]sulfonyl]-
(Fluoromethylenedisulfonyl)dibenzene Preparation Products
(Fluoromethylenedisulfonyl)dibenzene Letteratura correlata
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
910650-82-7 ((Fluoromethylenedisulfonyl)dibenzene) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti